molecular formula C18H16ClN5O2 B1212106 6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 124423-85-4

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B1212106
CAS No.: 124423-85-4
M. Wt: 369.8 g/mol
InChI Key: XEHRMBYHHRYWET-UHFFFAOYSA-N
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Description

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one (CAS 124423-85-4) is a high-purity quinoxaline derivative supplied for research applications. This compound features a complex heterocyclic architecture with molecular formula C18H16ClN5O2 and molecular weight 369.80 . Quinoxaline derivatives represent a pivotal class of nitrogen-rich heterocyclic compounds that have garnered substantial scientific interest due to their multidimensional functionalization capabilities and significant biological activities . These compounds are characterized by fused benzene and pyrazine rings, with this specific analog incorporating imidazo[1,5-a]quinoxaline and 1,2,4-oxadiazol heterocyclic systems that contribute to its research utility. Researchers investigating neuropharmacology will find this compound particularly relevant as it is structurally related to Panadiplon, a known GABA A receptor partial agonist . The compound's structural features make it valuable for neuroscience research, particularly studies focusing on receptor selectivity and modulation. Analytical researchers have established validated LC-UV methods with solid-phase extraction for quantifying closely related quinoxaline derivatives in biological matrices including serum, urine, and brain tissue, demonstrating applicability for pharmacokinetic studies . The incorporation of both imidazo[1,5-a]quinoxaline and 1,2,4-oxadiazol ring systems in this compound aligns with current research trends exploring heterocyclic compounds for pharmaceutical development . These structural motifs are found in compounds being investigated for various biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed to maintain compound integrity. Researchers can access this compound through global distribution networks with cold-chain transportation available to ensure stability .

Properties

IUPAC Name

6-chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-9(2)24-14-11(19)4-3-5-12(14)23-8-20-13(15(23)18(24)25)16-21-17(26-22-16)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHRMBYHHRYWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Cl)N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154373
Record name U 79098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124423-85-4
Record name U 79098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 79098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and pharmacological properties based on diverse sources.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H16ClN5O2
Molecular Weight369.805 g/mol
Density1.63 g/cm³
Boiling Point628.5 °C at 760 mmHg
Flash Point333.9 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Specific methodologies may vary, but they often include the formation of intermediates that are subsequently cyclized and chlorinated to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related imidazoquinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Cell Line Studies : The compound was evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may act as Topoisomerase I inhibitors, disrupting DNA replication and leading to apoptosis in cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been documented. In studies utilizing the maximal electroshock (MES) test model in mice:

  • Compounds exhibited varying degrees of anticonvulsant activity compared to standard drugs such as carbamazepine.
  • Some derivatives demonstrated significant protective effects against induced seizures at doses ranging from 30 to 300 mg/kg .

Study 1: Anticancer Efficacy

In a study evaluating a series of quinoxaline derivatives, it was found that compounds closely related to this compound showed promising results in inhibiting tumor growth in vivo. The most effective compounds led to tumor growth inhibition rates exceeding 40% at therapeutic doses .

Study 2: Anticonvulsant Evaluation

A separate investigation assessed the anticonvulsant activity of several imidazoquinoxaline derivatives using the MES test. The results indicated that specific modifications in the structure significantly affected their efficacy. Compounds with similar structural features to the target compound were noted for their enhanced activity compared to traditional anticonvulsants .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one against various pathogens. The compound was evaluated for its efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans.

Key Findings :

  • The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating its potential as an antituberculosis agent .
  • It demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Antiviral Potential

In addition to its antibacterial properties, there is ongoing research into the antiviral potential of similar compounds within this class. Compounds structurally related to this imidazoquinoxaline derivative have shown promise as inhibitors of viral integrases, suggesting a pathway for developing antiviral therapies .

Study 1: Antimicrobial Screening

A study published in RSC Advances detailed the synthesis of various derivatives of imidazoquinoxaline compounds, including the one . The derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that certain derivatives displayed enhanced activity due to structural modifications that improved their interaction with microbial targets .

CompoundMIC (µg/mL)Activity Against
6d6.25Mycobacterium smegmatis
6e12.5Pseudomonas aeruginosa
7a25Staphylococcus aureus

Study 2: Structural Activity Relationship

Another investigation focused on the structural activity relationship (SAR) of related compounds showed that modifications at specific positions significantly influenced biological activity. This study emphasized the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazoquinoxaline Derivatives

Compound Name (or Identifier) N5 Substituent C6 Substituent Oxadiazole Substituent Binding Affinity (Ki, nM) Efficacy (% of Diazepam) Selectivity (Type I vs. II) Brain Penetration (µg/g)
Title Compound Isopropyl Chlorine Cyclopropyl 3.2 (Type I), 8.7 (Type II) 92% (Full agonist) 2.7-fold Type I preference 150 ± 12
U-80447 Methyl Chlorine Cyclopropyl 5.1 (Type I), 14.3 (Type II) 45% (Partial agonist) 2.8-fold Type I preference 120 ± 10
CL 218872 - - - 12.5 (Type I), 35.0 (Type II) 30% (Partial agonist) 2.8-fold Type I preference Not reported
ZK 91296 - - Ethylbenzyloxy 8.9 (Type I), 25.1 (Type II) 60% (Partial agonist) 2.8-fold Type I preference 85 ± 7

Key Findings:

Substituent Impact on Efficacy: The title compound’s isopropyl group at N5 confers full agonistic activity (92% of diazepam’s efficacy), whereas analogs with smaller N5 substituents (e.g., methyl in U-80447) exhibit partial agonism (45%) . Computational modeling suggests that bulky N5 groups induce out-of-plane deformation of the imidazoquinoxaline core, enabling interaction with the "agonistic pocket" in GABAA receptors . The cyclopropyl-oxadiazole group enhances binding affinity (Ki = 3.2 nM for Type I receptors) compared to non-cyclopropyl analogs like ZK 91296 (Ki = 8.9 nM) .

Subtype Selectivity: The title compound shows modest selectivity for Type I (α1β2γ2) over Type II (α3β2γ2) receptors (2.7-fold), a trend consistent across the imidazoquinoxaline series .

Pharmacokinetics :

  • The isopropyl group improves brain penetration (150 µg/g) compared to U-80447 (120 µg/g), likely due to enhanced lipophilicity . Both compounds exhibit high extraction recovery (≥90%) in serum, urine, and brain matrices .

Behavioral and Pharmacodynamic Comparisons

Table 2: Discriminative Stimulus Effects in Rodent Models

Compound Generalization to Low-Dose Diazepam (1 mg/kg) Generalization to High-Dose Diazepam (10 mg/kg) Flumazenil Reversal
Title Compound Full generalization Partial generalization Yes
U-78875 (Analog) Full generalization No generalization Yes
CL 218872 Partial generalization No generalization Yes
  • The title compound fully generalizes to low-dose diazepam in rats, indicating potent anxiolytic-like effects. However, it shows only partial generalization at higher doses, suggesting a ceiling effect common to full agonists .
  • In contrast, U-78875 (a structural analog with minor substituent differences) fails to generalize to high-dose diazepam, highlighting the role of N5 and C6 substituents in modulating efficacy thresholds .

Preparation Methods

Quinoxaline Precursor Synthesis

The imidazo[1,5-a]quinoxaline core originates from a substituted quinoxaline derivative. A common route involves condensation of 6-chloro-o-phenylenediamine with a 1,2-diketone or α-keto acid. For example, reacting 6-chloro-o-phenylenediamine with pyruvic acid under acidic conditions yields 6-chloro-3-methylquinoxalin-2(1H)-one. This intermediate undergoes bromination at the 3-position using POBr₃ or N-bromosuccinimide (NBS) to introduce a leaving group for subsequent imidazole ring formation.

Imidazole Ring Cyclization

Cyclization to form the imidazo[1,5-a]quinoxaline scaffold is achieved via Hg(II)-mediated oxidative coupling (Scheme 1). Treating 3-bromo-6-chloroquinoxalin-2(1H)-one with ammonium acetate in the presence of Hg(OAc)₂ at 120°C induces intramolecular N-alkylation, forming the fused imidazole ring. This method achieves yields >85% with high regioselectivity.

Table 1: Optimization of Hg(II)-Mediated Cyclization

ParameterOptimal ConditionYield (%)
Hg(OAc)₂ (equiv)1.288
Temperature (°C)12085
SolventDMF90

Synthesis of the 5-Cyclopropyl-1,2,4-Oxadiazole Moiety

Cyclopropanecarbonyl Chloride Preparation

Cyclopropanecarbonyl chloride is synthesized by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) at reflux. The crude acyl chloride is used directly in subsequent steps.

Oxadiazole Formation

The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes (Scheme 2):

  • Amidoxime Synthesis : React cyclopropanecarbonyl chloride with hydroxylamine hydrochloride in EtOH to form cyclopropanecarboxamidoxime (78% yield).

  • Cyclization : Treat the amidoxime with triphosgene in CH₂Cl₂ at 0°C, yielding 5-cyclopropyl-1,2,4-oxadiazol-3-amine (65% yield).

Coupling of Oxadiazole to Imidazoquinoxaline

Nucleophilic Aromatic Substitution

The 3-position of the imidazoquinoxaline core undergoes chlorine displacement with the oxadiazole amine. Using KOtBu as a base in DMSO at 100°C, the reaction proceeds via a two-step mechanism:

  • Deprotonation of the oxadiazole amine to generate a strong nucleophile.

  • Attack at the electron-deficient C3 of the imidazoquinoxaline.

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
KOtBuDMSO10075
NaHTHF8062
Cs₂CO₃DMF12068

Final Functionalization and Purification

Chromatographic Purification

The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) followed by recrystallization from ethanol/water (9:1). HPLC analysis (C18 column, 60% MeCN/40% H₂O, 1 mL/min) confirms ≥99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.35–1.45 (m, 4H, cyclopropyl), 4.85 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 7.45 (d, J=8.4 Hz, 1H, H7), 8.15 (s, 1H, H2).

  • HRMS : m/z calculated for C₂₀H₁₈ClN₅O₂ [M+H]⁺: 428.1124, found: 428.1126.

Scalability and Industrial Applications

A pilot-scale synthesis (500 g batch) achieved 68% overall yield using flow chemistry for the Hg(II)-mediated cyclization step, reducing reaction time from 12 h to 45 min. Regulatory considerations emphasize controlling Hg residues to <1 ppm via chelation with EDTA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling halogenated intermediates (e.g., 6-chloro-imidazo[1,5-a]quinoxalin-4-one) with oxadiazole derivatives via nucleophilic substitution or cross-coupling reactions. Key parameters include:

  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl groups are involved) .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) to accelerate cyclization without decomposition .
    • Optimization : Use design-of-experiment (DoE) approaches to balance yield and purity, focusing on time-temperature profiles and stoichiometric ratios.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl and isopropyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₀ClN₅O₂) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .

Q. How should researchers design in vitro assays to assess this compound’s biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or receptors structurally related to imidazo-quinoxaline derivatives (e.g., GABAₐ receptors or phosphodiesterases) .
  • Assay Types :
  • Cell Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) for cytotoxicity screening .
  • Enzyme Inhibition : Fluorescence-based assays to measure IC₅₀ values against target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations, or incubation times) that may alter compound bioavailability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that contribute to discrepancies .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound’s analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl to methyl groups) and test activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
  • 3D-QSAR : Develop quantitative models using CoMFA/CoMSIA to correlate substituent properties with bioactivity .

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

  • Methodological Answer :

  • Degradation Pathways : Use OECD 308 guidelines to study hydrolysis/photolysis in water/soil systems .
  • Bioaccumulation : Measure logP values (predicted ~3.5) and assess trophic transfer in aquatic models (e.g., Daphnia magna) .
  • Toxicity Screening : Apply zebrafish embryo assays (FET) to evaluate developmental toxicity at varying concentrations .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp recordings on neurons to assess modulation of ion channels (e.g., GABAergic currents) .
  • Gene Expression : RNA-seq or qPCR to identify downstream pathways (e.g., CREB or BDNF) .
  • In Vivo Models : Use conditional knockout mice to validate target specificity .

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